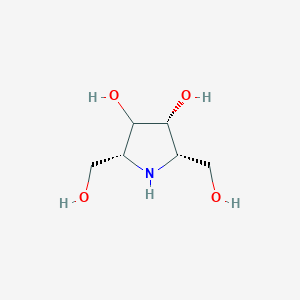

2,5-Didesoxi-2,5-Imino-D-Glucitol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2,5-Dideoxy-2,5-Imino-D-Glucitol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the context of glycosidase inhibition . In medicine, it has shown promise as a therapeutic agent for various diseases, including viral infections and metabolic disorders . In industry, it is used in the production of specialized chemicals and materials .

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dideoxy-2,5-Imino-D-Glucitol is Xylose Isomerase , an enzyme found in the bacterium Arthrobacter sp. (strain NRRL B3728) . This enzyme plays a crucial role in the isomerization of xylose to xylulose, a key step in the metabolism of carbohydrates.

Mode of Action

2,5-Dideoxy-2,5-Imino-D-Glucitol acts as a powerful inhibitor of glycohydrolases , enzymes responsible for the cleavage of glycosidic bonds, glycoprotein processing, and the gastrointestinal breakdown of dietary carbohydrates . The compound is charged at physiological pH and is believed to associate with acidic amino acids at the active site .

Biochemical Pathways

The inhibition of glycohydrolases by 2,5-Dideoxy-2,5-Imino-D-Glucitol affects the normal processing of carbohydrates in the body. This disruption can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract .

Result of Action

The inhibition of glycohydrolases by 2,5-Dideoxy-2,5-Imino-D-Glucitol can lead to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract . This can potentially alter the body’s energy metabolism and impact various physiological processes.

Action Environment

The action of 2,5-Dideoxy-2,5-Imino-D-Glucitol can be influenced by various environmental factors, including pH. The compound is charged at physiological pH, which can affect its interaction with its target enzymes

Análisis Bioquímico

Biochemical Properties

2,5-Dideoxy-2,5-Imino-D-Glucitol has been found to manifest potent inhibitory prowess against particular enzymes. It interacts with the enzyme Xylose isomerase from the organism Arthrobacter sp. (strain NRRL B3728)

Cellular Effects

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

2,5-Dideoxy-2,5-Imino-D-Glucitol can be synthesized via the tin(II)-mediated anti-selective aldol reaction of bislactim ether and a 3-O-silylated 2,4-ethylidene-D-erythrose derivative . The reaction conditions involve the use of tin(II) as a mediator, which facilitates the formation of the desired product through a pericyclic transition structure with a boat-like conformation and a stabilizing hydrogen bond

Análisis De Reacciones Químicas

2,5-Dideoxy-2,5-Imino-D-Glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tin(II) compounds, silylated derivatives, and specific reaction conditions that favor the formation of the desired products . Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in scientific research and industrial applications.

Comparación Con Compuestos Similares

2,5-Dideoxy-2,5-Imino-D-Glucitol is unique among similar compounds due to its specific structure and reactivity. Similar compounds include other pyrrolidine derivatives, such as 1,2-dideoxynojirimycin and duvoglustat . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Actividad Biológica

2,5-Dideoxy-2,5-imino-D-glucitol (also known as DDI) is a synthetic iminosugar that has garnered attention for its biological activity, particularly as an inhibitor of glycohydrolases. This article discusses its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Target Enzyme : The primary target of DDI is Xylose Isomerase , an enzyme critical for carbohydrate metabolism found in the bacterium Arthrobacter sp. (strain NRRL B3728) .

Inhibition of Glycohydrolases : DDI acts as a potent inhibitor of glycohydrolases, enzymes responsible for breaking down carbohydrates. This inhibition leads to a decrease in the breakdown of dietary carbohydrates in the gastrointestinal tract, which can influence metabolic processes .

Biochemical Pathways : By inhibiting glycohydrolases, DDI disrupts normal carbohydrate processing, potentially affecting energy metabolism and cellular signaling pathways. The compound's efficacy is influenced by environmental factors such as pH; at physiological pH, it is charged, which may affect its interactions with target enzymes .

DDI exhibits several notable biochemical properties:

- Potent Inhibitory Activity : It has demonstrated significant inhibitory effects against specific glycosidases and glycohydrolases .

- Cellular Effects : DDI impacts cell function by altering cell signaling pathways and gene expression. This can lead to changes in cellular metabolism and overall cell health .

- Molecular Interactions : The compound interacts with biomolecules at the molecular level through binding interactions that result in enzyme inhibition or activation .

Inhibition Studies

A study published in 2020 explored the synthesis of N-alkylated iminosugar-based ligands, including DDI derivatives. These compounds were tested for their inhibitory effects on various glycosidases. The results indicated that DDI and its derivatives exhibited significant inhibitory activity against human lysosomal β-glucosidase (GCase), suggesting potential applications in treating lysosomal storage disorders like Gaucher disease .

Clinical Implications

Research has indicated that iminosugars like DDI can function as pharmacological chaperones. They stabilize mutant enzymes associated with lysosomal storage diseases, enhancing their activity and reducing substrate accumulation in cells . For instance, DDI has been evaluated for its ability to reduce glucosylceramide levels in Gaucher disease patients when used alongside enzyme replacement therapy .

Data Table: Comparative Inhibition Potency of Iminosugars

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYHYHZGDNWFIF-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,5-Dideoxy-2,5-Imino-D-Glucitol (DGDP) in medicinal chemistry?

A1: DGDP belongs to a class of compounds called iminosugars, which are sugar mimics with a nitrogen atom replacing the ring oxygen. These compounds exhibit interesting biological activities, particularly as glycosidase inhibitors. Glycosidases are enzymes involved in various biological processes, including carbohydrate metabolism and glycoprotein processing. [] Therefore, DGDP holds promise as a potential therapeutic agent for diseases like diabetes and viral infections.

Q2: How does the stereochemistry of DGDP influence its biological activity?

A2: The biological activity of DGDP is closely tied to its stereochemistry. Studies utilizing density functional theory (DFT) calculations have revealed that the specific arrangement of atoms in DGDP's boat-like conformation plays a crucial role in its ability to interact with and inhibit glycosidases. [, ] Modifications to this structure could significantly impact its potency and selectivity.

Q3: What synthetic approaches have been explored for the preparation of DGDP?

A3: Several synthetic routes have been developed to access DGDP. One approach involves the tin(II)-mediated anti-selective aldol reaction of a bislactim ether with a protected D-erythrose derivative. [] Another method utilizes a highly stereoselective [3+2]-annulation reaction of N-tosyl-α-amino aldehydes and 1,3-bis(silyl)propenes. [] Furthermore, DGDP has been synthesized from D-fructose through a multi-step process involving the preparation and manipulation of a protected polyhydroxylated pyrrolidine intermediate. []

Q4: Can DGDP serve as a starting point for the synthesis of other biologically active compounds?

A4: Yes, DGDP's polyhydroxylated structure makes it a valuable building block for synthesizing other complex molecules. For instance, it has been successfully employed as a key intermediate in the synthesis of unnatural analogs of (+)-casuarine, a natural pentahydroxylated pyrrolizidinic alkaloid with potential medicinal properties. [] This highlights the versatility of DGDP as a starting material in organic synthesis.

Q5: Are there any known natural sources of DGDP?

A5: Research has identified DGDP in the Thai medicinal plant Stemona tuberosa, commonly referred to as "Non tai yak". This plant is traditionally used for various medicinal purposes. [] The presence of DGDP in this plant further supports its potential therapeutic value and warrants further investigation into its biological properties.

Q6: Beyond DGDP, what other iminosugars have been isolated from natural sources?

A6: Apart from DGDP, other iminosugars such as α-1-C-hydroxymethylfagomine, 1-deoxymannojirimycin (DMJ), and various glycosylated derivatives of DMJ have been isolated from different plant species. [] This emphasizes the diversity of iminosugars found in nature and their potential as a source of novel therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.